![molecular formula C21H28O2Si B13668608 Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane](/img/structure/B13668608.png)
Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane is an organosilicon compound that features a tert-butyl group, an oxirane ring, and a diphenylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane typically involves the reaction of tert-butyl[3-(chloropropoxy)]diphenylsilane with an epoxide, such as ethylene oxide, under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to facilitate the reaction, providing better control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.
Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce functional groups and modify molecular structures.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-(oxiran-2-yl)propanoate
- tert-butyl (3-(oxiran-2-yl)propyl)carbamate
- tert-butyl 3-(oxiran-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane is unique due to the presence of both the oxirane ring and the diphenylsilane moiety. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and material science research .
Properties
Molecular Formula |
C21H28O2Si |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
tert-butyl-[3-(oxiran-2-yl)propoxy]-diphenylsilane |
InChI |
InChI=1S/C21H28O2Si/c1-21(2,3)24(19-12-6-4-7-13-19,20-14-8-5-9-15-20)23-16-10-11-18-17-22-18/h4-9,12-15,18H,10-11,16-17H2,1-3H3 |
InChI Key |
CZYQUSZDRYXITO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


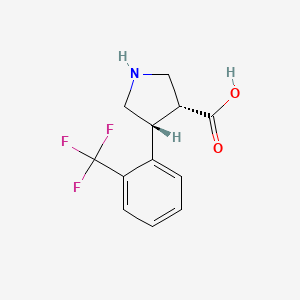
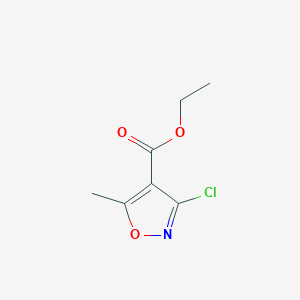
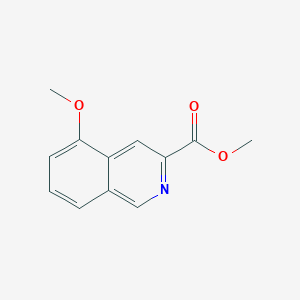

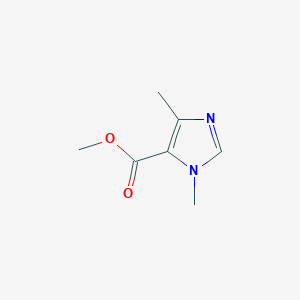
![2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13668567.png)
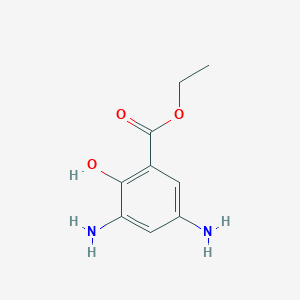
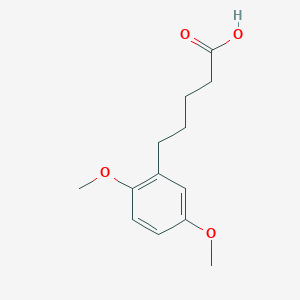
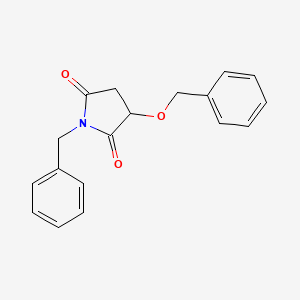
![6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13668594.png)
![6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13668601.png)
![7-Chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13668605.png)
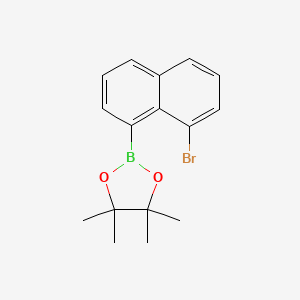
![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B13668622.png)
